molecular formula C23H26F6O2 B14193589 1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-37-4

1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]

Cat. No.: B14193589
CAS No.: 922718-37-4
M. Wt: 448.4 g/mol
InChI Key: LVYGALAZISBHEA-UHFFFAOYSA-N
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Description

1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique molecular structure. This compound features a nonane backbone with two oxy linkages, each connected to a benzene ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:

    Formation of the Nonane Backbone: The nonane backbone can be synthesized through various organic reactions, such as the coupling of shorter carbon chains.

    Introduction of Oxy Linkages: The oxy linkages are introduced through etherification reactions, where hydroxyl groups react with alkyl halides in the presence of a base.

    Attachment of Benzene Rings: The benzene rings are attached via nucleophilic substitution reactions, where the oxy linkages react with benzyl halides.

    Substitution with Trifluoromethyl Groups: The trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.

    Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl-substituted benzene rings. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity are influenced by the presence of trifluoromethyl groups, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linkage instead of a nonane backbone.

    Ethylene glycol diphenyl ether: Contains an ethylene glycol linkage with phenyl groups.

    2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid: Similar nonane backbone with different functional groups.

Uniqueness

1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is unique due to its nonane backbone and trifluoromethyl-substituted benzene rings, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.

Properties

CAS No.

922718-37-4

Molecular Formula

C23H26F6O2

Molecular Weight

448.4 g/mol

IUPAC Name

1-(trifluoromethyl)-4-[9-[4-(trifluoromethyl)phenoxy]nonoxy]benzene

InChI

InChI=1S/C23H26F6O2/c24-22(25,26)18-8-12-20(13-9-18)30-16-6-4-2-1-3-5-7-17-31-21-14-10-19(11-15-21)23(27,28)29/h8-15H,1-7,16-17H2

InChI Key

LVYGALAZISBHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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